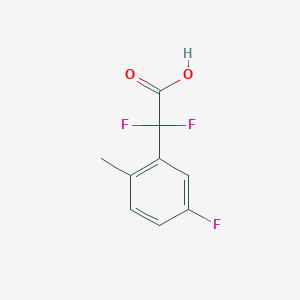

2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid

Description

Chemical Structure and Properties

2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid (CAS: 1247942-74-0) is a fluorinated acetic acid derivative with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol . The compound features a difluoroacetic acid backbone substituted with a 5-fluoro-2-methylphenyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

- Acid-catalyzed ester hydrolysis: Similar compounds (e.g., ethyl 2-(2-((2,6-dichloro-4-fluorophenyl)amino)-5-fluorophenyl)acetate) are synthesized via refluxing with sulfuric acid in ethanol, followed by purification using silica gel chromatography .

- Radical cascade reactions: Silver-promoted aryldifluoromethylation/cyclization reactions have been employed for structurally related difluoroacetic acid derivatives, yielding products in moderate to good yields (e.g., 30–50%) .

Properties

IUPAC Name |

2,2-difluoro-2-(5-fluoro-2-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-3-6(10)4-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOZMLBGGPNICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-fluoro-2-methylbenzyl chloride with difluoromethyl lithium, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Applications

The compound is structurally similar to Gemcitabine, a well-known anticancer drug used for treating various cancers, including non-small cell lung, pancreatic, bladder, and breast cancers. Research indicates that 2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid may exhibit similar pharmacokinetic properties to Gemcitabine.

- Mechanism of Action : In vivo studies have shown that Gemcitabine is rapidly inactivated by cytidine deaminase in the gut and liver. The use of inhibitors like 3,4,5,6-Tetrahydrouridine can potentially enhance the oral bioavailability of Gemcitabine by reducing its first-pass metabolism.

1.2 Anti-inflammatory Properties

Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes involved in prostaglandin biosynthesis. This inhibition could position the compound as a candidate for developing anti-inflammatory and analgesic therapies.

Agrochemical Applications

The presence of fluorine atoms in the compound significantly alters its chemical behavior, making it suitable for various agrochemical applications. Fluorinated compounds often demonstrate increased stability and bioactivity compared to their non-fluorinated counterparts.

2.1 Synthesis of Agrochemicals

The compound can be utilized in the synthesis of novel agrochemicals through reactions with other halogenated compounds. For instance, reactions with 2-chloropyridines can yield 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs, which may possess herbicidal or insecticidal properties.

Synthetic Chemistry Applications

3.1 Click Chemistry

In synthetic chemistry, this compound is valuable for click chemistry applications due to its ability to undergo regio- and stereoselective reactions. These reactions are essential for creating complex molecular architectures efficiently .

Structure Activity Relationship Studies

Research into the structure-activity relationships (SAR) of compounds similar to this compound has revealed that electron-withdrawing groups enhance biological potency. Studies indicate that fluorinated compounds tend to show improved interactions with biological targets compared to their non-fluorinated analogs .

Data Tables

| Application Area | Description | Potential Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development (similar to Gemcitabine) | Enhanced efficacy against cancers |

| Anti-inflammatory agent targeting cyclooxygenase enzymes | Reduction in inflammation | |

| Agrochemicals | Synthesis of new herbicides/insecticides | Increased stability and bioactivity |

| Synthetic Chemistry | Click chemistry applications for complex molecule synthesis | Efficient formation of diverse molecular structures |

Case Studies

- Anticancer Research : A study investigating the pharmacokinetics of Gemcitabine analogs demonstrated that compounds structurally related to this compound exhibited improved cellular uptake and reduced metabolic degradation when co-administered with cytidine deaminase inhibitors.

- Anti-inflammatory Activity : Experimental models showed that derivatives of this compound inhibited cyclooxygenase activity significantly more than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a novel pathway for pain management therapies.

- Agrochemical Development : Research on the synthesis of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs indicated promising herbicidal activity in preliminary field trials, highlighting the potential agricultural applications of this compound.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and other proteins. This can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters with structurally similar compounds:

Key Observations :

- Substituent Effects: Methyl vs. Methoxy: The methoxy analog (CAS 1375473-08-7) has lower BBB+ penetration (5.8%) compared to methyl-substituted derivatives, likely due to increased polarity . Fluorine Position: The 4-fluoro-2-methylphenyl analog (CAS 1248611-17-7) shares the same molecular weight as the target compound but may exhibit altered reactivity due to substituent positioning .

ADMET and Solubility Profiles

- BBB Penetration: Methoxy-substituted analogs exhibit lower BBB+ penetration (5.8%) compared to non-polar derivatives (e.g., 61.31% for C₈H₁₀O₃ compounds) .

- Solubility : The target compound’s methyl group likely enhances lipophilicity, reducing aqueous solubility compared to very soluble analogs like C₉H₉FO₃ .

- Toxicokinetics : Related difluoroacetic acid derivatives show short serum half-lives (4–7 hours in rats) and rapid urinary excretion without bioaccumulation .

Biological Activity

2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid is a fluorinated compound with potential applications in medicinal chemistry, particularly in the context of cancer therapy and anti-inflammatory treatments. Its structural similarity to established drugs like Gemcitabine highlights its relevance in the pharmaceutical domain. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H9F3O2

- Molecular Weight : Approximately 204.15 g/mol

- Structural Features : Contains two fluorine atoms and a phenyl group substituted with a methyl group and an additional fluorine atom, enhancing its lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Cyclooxygenase Enzymes : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammatory responses.

- Binding Affinity : Interaction studies indicate that this compound has significant binding affinity to various enzymes and receptors, potentially modulating biochemical pathways related to inflammation and cancer progression .

- Fluorine Substitution Effects : The presence of fluorine atoms enhances the compound's ability to form stable complexes with proteins, which may lead to selective inhibition or activation of specific pathways .

Anti-Cancer Properties

The compound's structural resemblance to Gemcitabine positions it as a potential candidate for cancer therapy. Studies have shown that compounds with similar fluorinated structures can exhibit significant anti-tumor activity by interfering with nucleoside metabolism .

Anti-Inflammatory Effects

Research indicates that this compound may serve as an anti-inflammatory agent due to its COX inhibition properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Study on COX Inhibition

In a controlled study, the compound was tested for its ability to inhibit COX enzymes in vitro. Results indicated a dose-dependent inhibition pattern, suggesting that higher concentrations lead to more significant reductions in enzyme activity. The IC50 values were comparable to those of known non-steroidal anti-inflammatory drugs (NSAIDs).

Pharmacokinetic Studies

Pharmacokinetic evaluations revealed that the compound exhibits favorable absorption characteristics, with studies indicating a potential for enhanced oral bioavailability when co-administered with enzyme inhibitors like 3,4,5,6-Tetrahydrouridine (THU), which reduces first-pass metabolism effects seen with similar compounds .

Summary of Experimental Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-difluoro-2-(5-fluoro-2-methylphenyl)acetic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves multi-step functionalization of the phenyl ring. Key steps include:

- Nitration/Fluorination : Introduce nitro/fluoro groups via mixed acid systems (HNO₃/H₂SO₄) or electrophilic fluorination agents (e.g., Selectfluor®) .

- Carboxylation : Convert intermediates to the acetic acid moiety using CO₂ or carboxylation reagents (e.g., KCN/CO₂ under pressure) .

- Optimization : Continuous flow reactors improve efficiency by enhancing mixing and heat transfer, reducing side reactions .

- Yield Improvement : Use palladium catalysts for Suzuki-Miyaura coupling to attach fluorinated aryl groups, achieving >80% yields in model systems .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm for CF₂ groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₈F₃NO₂, expected [M+H]⁺: 240.0534) .

- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., para-nitro vs. ortho-fluoro positions) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the acetic acid group .

- Avoid prolonged exposure to light, as nitro groups may undergo photodegradation .

Advanced Research Questions

Q. How do competing reactivities of fluorine and nitro substituents impact functionalization, and how can selectivity be achieved?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro to amino groups without affecting C-F bonds .

- Fluorine Substitution : Use bulky bases (e.g., LDA) to deprotonate the acetic acid moiety, directing nucleophiles (e.g., amines) to the α-carbon instead of aromatic F .

- Case Study : In analogs, Suzuki coupling with boronic acids achieves >90% selectivity for nitro-bearing aryl rings over fluorinated sites .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated acetic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in NQO1 inhibition may arise from assay pH differences affecting protonation .

- Molecular Docking : Validate binding modes using software (AutoDock Vina) to reconcile conflicting SAR data. Adjust parameters for fluorine’s electronegativity and steric effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced enzyme inhibition?

- Methodological Answer :

- Modify Substituents : Replace the 5-fluoro group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets (e.g., HDACs) .

- Bioisosteric Replacement : Substitute the acetic acid group with sulfonamide to improve metabolic stability while retaining hydrogen-bonding capacity .

Q. What analytical techniques differentiate diastereomers in fluorinated analogs during chiral synthesis?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers (Rt differences >2 min) .

- Circular Dichroism (CD) : Confirm absolute configuration by correlating CD spectra with X-ray structures of crystallized intermediates .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to probe degradation pathways in aqueous solutions?

- Methodological Answer :

- pH-Dependent Stability : Conduct accelerated stability testing at pH 2–9 (37°C, 72 hrs). Monitor degradation via HPLC-UV (λ=254 nm). Hydrolysis dominates at alkaline pH (>7) .

- Identification of Byproducts : Use LC-QTOF-MS to detect defluorinated or decarboxylated products (e.g., m/z 198.0412 for loss of CO₂) .

Q. What precautions mitigate toxicity risks during in vivo studies of fluorinated acetic acid derivatives?

- Methodological Answer :

- Glutathione Depletion Assays : Pre-test compounds in hepatocyte models to assess metabolic detoxification capacity. Compounds causing >50% GSH depletion require dose adjustments .

- Protective Equipment : Use fume hoods and nitrile gloves during handling; H319/H335 hazard codes indicate eye/respiratory irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.